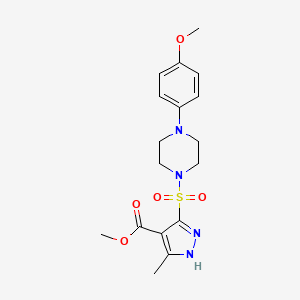

methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c1-12-15(17(22)26-3)16(19-18-12)27(23,24)21-10-8-20(9-11-21)13-4-6-14(25-2)7-5-13/h4-7H,8-11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPCWWFSKAACBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as chloroform and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.

Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Substituent Diversity: The target compound’s piperazinylsulfonyl group distinguishes it from analogs with phenylsulfonyl (e.g., ) or sulfanyl (e.g., ) substituents.

- Electron Effects : The carboxylate (COOMe) in the target compound enhances solubility compared to aldehyde (CHO) or ester (COOEt) groups .

- Biological Implications: The 4-methoxyphenyl moiety on piperazine may enhance CNS activity, similar to serotonin receptor ligands, whereas chlorophenyl () or phenoxy () groups may target antimicrobial or anti-inflammatory pathways.

Critical Analysis of Similarity Assessment Methods

For example:

- The target compound’s piperazine group may confer unique receptor-binding profiles compared to phenyl or phenoxy analogs.

- Sulfonyl vs. Sulfanyl : The former’s electron-withdrawing nature alters electronic distribution, affecting reactivity and target interactions .

Biological Activity

Methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight : 396.48 g/mol

- Density : 1.3 g/cm³

- Melting Point : 270-277ºC (dec.)

This compound exhibits various biological activities, primarily through its interactions with specific cellular pathways:

- Anti-inflammatory Activity :

- Antimicrobial Properties :

- Antitumor Activity :

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Mechanism

A study conducted by Selvam et al. synthesized various pyrazole derivatives, including the compound , and tested their anti-inflammatory effects in vitro. The results indicated a significant reduction in TNF-α levels, suggesting that the compound could serve as a potent anti-inflammatory agent in clinical settings .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives against multiple pathogens. The compound demonstrated notable efficacy in inhibiting bacterial growth at low concentrations, indicating its potential as a therapeutic agent for bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 5-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by sulfonylation and piperazine coupling. Key steps include:

- Sulfonylation : Reacting 3-methyl-1H-pyrazole-4-carboxylate derivatives with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl-piperazine moiety .

- Piperazine Coupling : Optimizing coupling efficiency using catalysts like triethylamine or DMAP in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, sulfonyl, piperazine groups) via characteristic shifts: methoxy at ~δ 3.8 ppm, sulfonyl protons at δ 7.2–7.8 ppm .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond in sulfonyl group: ~1.76 Å) and confirms stereochemistry. SHELXL software is widely used for refinement .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >200°C for sulfonamide derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antitumor efficacy) for structurally similar pyrazole derivatives?

- Methodological Answer :

- Comparative Structure-Activity Relationship (SAR) Analysis : Map substituent effects (e.g., methoxy vs. chloro groups) using analogues from PubChem or synthesized libraries .

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity vs. topoisomerase II for antitumor effects). Prioritize binding affinities (ΔG < −8 kcal/mol) .

- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., microsomal assays) to distinguish intrinsic activity from bioavailability limitations .

Q. How can crystallographic data from SHELX software be leveraged to refine molecular conformation for docking studies?

- Methodological Answer :

- CIF File Conversion : Extract coordinates from SHELXL-refined .cif files and convert to .pdb format using Open Babel.

- Conformational Clustering : Apply RMSD-based clustering (e.g., in PyMOL) to identify dominant conformers for docking .

- Validation : Cross-check hydrogen-bonding networks (e.g., sulfonyl-O···H–N interactions) against crystallographic data to ensure docking poses are physiologically relevant .

Q. What experimental designs mitigate challenges in synthesizing the sulfonyl-piperazine linkage without side reactions?

- Methodological Answer :

- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect piperazine amines during sulfonylation, followed by acidic deprotection (TFA/DCM) .

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) to minimize sulfonate ester formation.

- Realtime Monitoring : Use in situ FTIR to track sulfonyl chloride consumption (peak at ~1370 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of pyrazole-sulfonamide derivatives?

- Methodological Answer :

- Purity Verification : Reanalyze samples via DSC (melting point) and Karl Fischer titration (water content). Impurities >2% can alter melting points by 5–10°C .

- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.